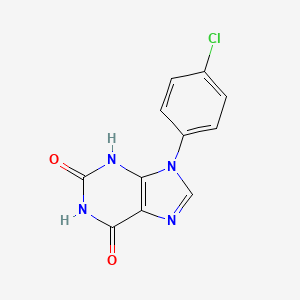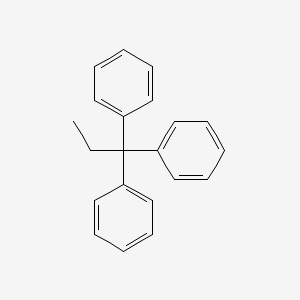![molecular formula C18H21IN2O2S B14002715 1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide CAS No. 80568-66-7](/img/structure/B14002715.png)
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique chemical structure, which imparts specific properties that make it valuable for scientific research and practical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide can be achieved through multiple synthetic routes. One common method involves the reduction of 1,4-diamino-5,8-dihydroxyanthraquinone or 1,5-diamino-4,8-dihydroxyanthraquinone with sodium dithionite (Na2S2O4) and sodium hydroxide (NaOH) in water to produce the leuco derivative. This intermediate is then condensed with N,N-dimethylethylene-1,2-diamine in refluxing ethanol and reoxidized by air to yield the desired compound. Finally, the compound is treated with meta-chloroperoxybenzoic acid (MCPBA) in dichloromethane to afford the target bis-N-oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like MCPBA.
Reduction: Reduction reactions can be performed using agents like sodium dithionite.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane.
Reduction: Sodium dithionite and sodium hydroxide in water.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields the bis-N-oxide derivative, while reduction with sodium dithionite produces the leuco derivative.
Aplicaciones Científicas De Investigación
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. Additionally, it can interfere with the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, further enhancing its anti-tumor activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione: Another topoisomerase II inhibitor with similar anti-tumor properties.
3-[2-(dimethylamino)ethylamino]-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid: Exhibits cytotoxic activity against cancer cells.
Uniqueness
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide is unique due to its specific chemical structure, which imparts distinct properties such as high chromophoric activity and the ability to inhibit topoisomerase II. These characteristics make it particularly valuable for research and industrial applications.
Propiedades
Número CAS |
80568-66-7 |
|---|---|
Fórmula molecular |
C18H21IN2O2S |
Peso molecular |
456.3 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide |
InChI |
InChI=1S/C18H20N2O2S.HI/c1-11-7-8-12(19-9-10-20(2)3)15-17(22)16-13(21)5-4-6-14(16)23-18(11)15;/h4-8,19,21H,9-10H2,1-3H3;1H |
Clave InChI |
NVDRCEPSERRNDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(C=CC=C3S2)O.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)
![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)




![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)


